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Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties,

synthesis, and characterization of 3-Nitrobenzaldoxime. The document details the

physicochemical properties of the compound, offers a detailed experimental protocol for its

synthesis, and outlines methodologies for its characterization using various analytical

techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry

(MS), and Infrared (IR) spectroscopy. This guide is intended to be a valuable resource for

researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug

development.

Introduction
3-Nitrobenzaldoxime is an organic compound belonging to the class of oximes. The presence

of a nitro group at the meta-position of the benzene ring significantly influences its electronic

properties and reactivity. Oximes, in general, are important intermediates in organic synthesis

and have been investigated for a range of biological activities. This document serves as a

technical resource, consolidating the key chemical and physical characteristics of 3-
Nitrobenzaldoxime.
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Chemical Structure and Identifiers
The chemical structure of 3-Nitrobenzaldoxime is characterized by a benzaldehyde oxime

scaffold with a nitro group substituted at the third position of the aromatic ring.
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Caption: Chemical structure of 3-Nitrobenzaldoxime.

Table 1: Chemical Identifiers for 3-Nitrobenzaldoxime

Identifier Value Reference

IUPAC Name

(NE)-N-[(3-

nitrophenyl)methylidene]hydro

xylamine

[1]

Molecular Formula C₇H₆N₂O₃ [1]

CAS Number

3431-62-7; 20747-39-1 (syn-

isomer); 3717-29-1 ((E)-

isomer)

[1][2]

Molecular Weight 166.13 g/mol [1]

InChI Key
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UHFFFAOYSA-N

Canonical SMILES
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Physicochemical Properties
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The physical and chemical properties of 3-Nitrobenzaldoxime are summarized in the table

below.

Table 2: Physicochemical Properties of 3-Nitrobenzaldoxime

Property Value Reference

Melting Point 121-125 °C

Boiling Point
295.2 °C at 760 mmHg

(Predicted)

Appearance Pale yellow crystalline solid

Solubility

Sparingly soluble in water;

Soluble in organic solvents

such as ethanol, acetone, and

chloroform.

pKa Not available

Synthesis
3-Nitrobenzaldoxime is typically synthesized via a condensation reaction between 3-

nitrobenzaldehyde and hydroxylamine. The reaction is pH-dependent and can be catalyzed by

either an acid or a base.
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Caption: General workflow for the synthesis of 3-Nitrobenzaldoxime.
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Experimental Protocol: Synthesis of 3-
Nitrobenzaldoxime
Materials:

3-Nitrobenzaldehyde

Hydroxylamine hydrochloride (NH₂OH·HCl)

Sodium hydroxide (NaOH)

Ethanol

Distilled water

Procedure:

In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1 equivalent) in a minimal amount of

ethanol.

In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 equivalents) in

water.

To the hydroxylamine hydrochloride solution, slowly add an aqueous solution of sodium

hydroxide (1.1 equivalents) while cooling in an ice bath to liberate free hydroxylamine.

Add the freshly prepared hydroxylamine solution dropwise to the stirred solution of 3-

nitrobenzaldehyde at room temperature.

The reaction mixture is stirred for 2-4 hours, and the progress of the reaction can be

monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction mixture is poured into a beaker of cold water to precipitate the

crude product.

The solid product is collected by vacuum filtration and washed with cold water.
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The crude 3-Nitrobenzaldoxime is purified by recrystallization from an ethanol-water

mixture to yield a pale yellow crystalline solid.

Characterization
A comprehensive characterization of 3-Nitrobenzaldoxime is essential to confirm its identity

and purity. The following analytical techniques are recommended:

Purified 3-Nitrobenzaldoxime

NMR Spectroscopy
(¹H and ¹³C)

Mass Spectrometry
(EI-MS or ESI-MS) Infrared (IR) Spectroscopy Melting Point Analysis

Structural Confirmation Purity Assessment

Click to download full resolution via product page

Caption: Logical workflow for the characterization of 3-Nitrobenzaldoxime.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 3-
Nitrobenzaldoxime.

5.1.1. ¹H NMR Spectroscopy

Expected Chemical Shifts (δ):

Aromatic Protons: Multiple signals in the range of 7.5 - 8.5 ppm. The electron-withdrawing

nitro group will cause downfield shifts of the aromatic protons.

Aldoxime Proton (-CH=NOH): A singlet typically observed between 8.0 and 8.5 ppm.
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Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on

concentration and solvent, typically in the range of 10-12 ppm.

5.1.2. ¹³C NMR Spectroscopy

Expected Chemical Shifts (δ):

Aromatic Carbons: Signals in the range of 120-150 ppm. The carbon attached to the nitro

group will be significantly deshielded.

Aldoxime Carbon (-CH=NOH): A signal around 145-155 ppm.

5.1.3. Experimental Protocol (General)

Sample Preparation: Dissolve approximately 10-20 mg of purified 3-Nitrobenzaldoxime in

0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good

signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans will be required compared to ¹H NMR.

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline

correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent

peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 3-
Nitrobenzaldoxime, further confirming its identity.

Expected Molecular Ion Peak (M⁺): m/z = 166.04 (for C₇H₆N₂O₃).

Key Fragmentation Peaks: Expect to see fragments corresponding to the loss of -OH (m/z =

149), -NO₂ (m/z = 120), and other characteristic fragments of the aromatic ring.
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5.2.1. Experimental Protocol (General - Electron Ionization)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-

300).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorption Bands (cm⁻¹):

O-H stretch (oxime): A broad band around 3200-3400 cm⁻¹.

C=N stretch (oxime): A medium intensity band around 1640-1680 cm⁻¹.

N-O stretch (nitro group): Strong, asymmetric and symmetric stretching bands around

1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

C-H stretch (aromatic): Bands above 3000 cm⁻¹.

C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

5.3.1. Experimental Protocol (General - KBr Pellet)

Sample Preparation: Grind a small amount (1-2 mg) of the dry sample with anhydrous

potassium bromide (KBr, ~100 mg) to a fine powder.

Pellet Formation: Press the powder into a thin, transparent pellet using a hydraulic press.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and

acquire the spectrum over the range of 4000-400 cm⁻¹.
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Biological Activity and Signaling Pathways
While nitro-containing compounds are known to exhibit a wide range of biological activities,

specific studies detailing the biological effects or involvement in signaling pathways of 3-
Nitrobenzaldoxime are limited in the publicly available literature. Derivatives of 3-

nitrobenzaldehyde, such as its thiosemicarbazone, have been investigated for antimicrobial

activity. However, no specific signaling pathways directly modulated by 3-Nitrobenzaldoxime
have been identified. Further research is warranted to explore the potential pharmacological

applications of this compound.

Conclusion
This technical guide has provided a detailed overview of the chemical structure, properties,

synthesis, and characterization of 3-Nitrobenzaldoxime. The provided experimental protocols,

while generalized, offer a solid foundation for the preparation and analysis of this compound in

a laboratory setting. The presented data and methodologies are intended to support further

research and development efforts involving 3-Nitrobenzaldoxime.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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